6-Iodopyrido[2,3-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
351447-15-9 |
|---|---|
Molecular Formula |
C7H4IN3 |
Molecular Weight |
257.03 g/mol |
IUPAC Name |
6-iodopyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H4IN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H |
InChI Key |
JSNHFMJHFMIZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=CN=C21)I |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodopyrido 2,3 B Pyrazine and Precursors
Direct Iodination Approaches for Pyrido[2,3-b]pyrazine (B189457) Systems
Direct iodination of electron-deficient heterocyclic systems like pyrido[2,3-b]pyrazine using classical electrophilic substitution methods is generally challenging. The nitrogen atoms in the bicyclic system deactivate the ring towards electrophilic attack. Consequently, more sophisticated strategies are required to achieve effective and regioselective iodination.
Achieving regioselectivity in the direct iodination of pyrido[2,3-b]pyrazine necessitates overcoming the inherent electronic properties of the heterocycle. A powerful and effective strategy for this purpose is the deprotometalation-iodination sequence. This approach is not a direct electrophilic aromatic substitution in the classical sense but represents a directed functionalization. It involves the regioselective removal of a proton using a strong base, creating a carbanionic intermediate that then reacts with an iodine electrophile. This method has been successfully applied to introduce iodine at specific positions of the pyrido[2,3-b]pyrazine core, including the C6 position on substituted derivatives mdpi.com.
The mechanism of the deprotometalation-iodination pathway involves two main steps. First, a potent organometallic base, often a lithium amide or a mixed lithium-zinc combination, abstracts a proton from the most acidic C-H bond of the pyrido[2,3-b]pyrazine ring. The regioselectivity of this deprotonation step is governed by the electronic environment and the presence of directing groups. The resulting organometallic intermediate is a nucleophilic species. The second step is the interception of this intermediate with an electrophilic iodine source, such as molecular iodine (I₂). This results in the formation of a new carbon-iodine bond at the site of the initial deprotonation, yielding the iodinated product mdpi.comresearchgate.net.
Deprotonative Metalation-Trapping Sequences
Deprotonative metalation followed by trapping with an electrophile stands out as a robust method for the functionalization of pyrido[2,3-b]pyrazines. This two-step process allows for the precise introduction of substituents that are otherwise difficult to install.
The use of mixed lithium-zinc bases, such as those derived from LiTMP (lithium 2,2,6,6-tetramethylpiperidide) and a zinc salt like ZnCl₂·TMEDA, has proven highly effective for the deprotonation of sensitive heterocyclic compounds mdpi.comresearchgate.netnih.gov. These bimetallic bases exhibit enhanced reactivity and selectivity compared to their individual components researchgate.net. For instance, the deprotonation of a 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine precursor specifically at the C6 position has been accomplished using a LiTMP/ZnCl₂·TMEDA system mdpi.com. The zinc component is believed to stabilize the resulting organometallic intermediate, preventing degradation before the subsequent trapping step.
Following the regioselective deprotonation, the generated organozinc intermediate is trapped in situ with an electrophilic iodine source. Molecular iodine (I₂) is commonly used for this purpose mdpi.comnih.gov. The reaction mixture containing the organometallic species is treated with a solution of iodine, leading to the formation of the desired iodinated product. This trapping step is typically efficient and proceeds under mild conditions, preserving the integrity of the heterocyclic core mdpi.com.
The successful synthesis of 6-iodopyrido[2,3-b]pyrazine derivatives via deprotometalation hinges on the careful optimization of reaction parameters. Key variables include the choice of solvent, temperature, and the stoichiometry of the reagents. Tetrahydrofuran (THF) is a common solvent for these reactions mdpi.com. The temperature is also critical; deprotonation is often initiated at low temperatures (e.g., -20 °C) to control reactivity and enhance selectivity, followed by stirring for a defined period to ensure complete metalation before the introduction of the iodine electrophile mdpi.com.
A specific example is the synthesis of 7-bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, where a yield of 5% was reported mdpi.com. While this yield is modest, it demonstrates the feasibility of C6 iodination. Further optimization of parameters such as the base composition, reaction time, and temperature could potentially improve the efficiency of this transformation.
Table 1: Reaction Conditions for the Synthesis of a 6-Iodo-Substituted Pyrido[2,3-b]pyrazine Derivative
| Precursor | Base System | Electrophile | Solvent | Temperature | Product | Yield (%) | Reference |
| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | LiTMP / ZnCl₂·TMEDA | I₂ | THF | -20 °C | 7-Bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 5 | mdpi.com |
Cyclocondensation Reactions in Pyrido[2,3-b]pyrazine Synthesis
The foundational method for constructing the pyrido[2,3-b]pyrazine core involves the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound. This approach builds the pyrazine (B50134) ring onto the existing pyridine (B92270) ring, creating the fused heterocyclic system which can then undergo subsequent halogenation.
Condensation of Diaminopyridines with Dicarbonyl Compounds as Precursors for Halogenation
The synthesis of the pyrido[2,3-b]pyrazine ring system is commonly achieved through the condensation of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds. eurekaselect.com This reaction serves as a reliable method to produce the core scaffold, which can then be subjected to halogenation reactions to install an iodine atom at the desired position. For instance, the reaction of 2,3-diaminopyridine with various 1,2-dicarbonyl compounds yields the corresponding 2,3-disubstituted pyrido[2,3-b]pyrazines. researchgate.net
Once the pyrido[2,3-b]pyrazine core is formed, halogenation can be performed. A notable method involves deprotometalation-trapping reactions. For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be halogenated using mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combinations in tetrahydrofuran to yield iodinated derivatives. dntb.gov.uamdpi.com This two-step sequence—cyclocondensation followed by iodination—provides a versatile route to compounds like this compound and its analogues.
Role of Catalyst Systems in Cyclocondensation Efficiency
The efficiency of the cyclocondensation reaction between diaminopyridines and dicarbonyl compounds can be significantly enhanced by the use of catalysts. Various catalyst systems have been explored to improve reaction rates and yields under mild conditions. Bismuth(III) triflate has been shown to be an effective catalyst for the cyclocondensation of 2,3-diaminopyridine with 1,2-dicarbonyls. researchgate.net Similarly, Lanthanum(III) acetate—La(OAc)₃—has been utilized as an efficient, recoverable, and reusable catalyst for these syntheses in water, offering advantages in terms of environmental impact and operational simplicity. researchgate.net Other systems, such as silica gel or molecular sieves, have been employed to catalyze the synthesis of pyrido[2,3-b]pyrazine derivatives from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or β-ketoesters. nih.gov
Table 1: Catalysts in Pyrido[2,3-b]pyrazine Synthesis
| Catalyst System | Reactants | Key Advantages |
|---|---|---|
| Bismuth(III) triflate | 2,3-Diaminopyridine, 1,2-Dicarbonyls | High yields under mild conditions. researchgate.net |
| La(OAc)₃ | 2,3-Diaminopyridine, 1,2-Dicarbonyls | Efficient in water; catalyst is recoverable and reusable. researchgate.net |
| Silica Gel / Molecular Sieves | Furazano[4,5-b]pyridine 3-oxide, 1,3-Diketones | Effective for specific precursor types. nih.gov |
| [(NH₄)₆Mo₇O₂₄·4H₂O–PEG 300] | Diamines, Dicarbonyls | Tandem synthesis under microwave irradiation. researchgate.net |
Palladium-Catalyzed Synthetic Routes to Iodinated Pyrido[2,3-b]pyrazines
Palladium catalysis is a cornerstone of modern organic synthesis and provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for functionalizing the pyrido[2,3-b]pyrazine scaffold, especially when starting with halogenated derivatives like this compound.
Suzuki-Miyaura Cross-Coupling Precursors and Post-Functionalization
The iodine atom on the pyrido[2,3-b]pyrazine ring is an excellent handle for post-functionalization via Suzuki-Miyaura cross-coupling. Iodinated pyrido[2,3-b]pyrazines serve as key precursors that readily react with a wide range of arylboronic acids in the presence of a palladium catalyst. dntb.gov.uamdpi.com This reaction facilitates the formation of a new carbon-carbon bond, allowing for the introduction of diverse aryl and heteroaryl substituents onto the core structure.
For example, 8-iodopyrido[2,3-b]pyrazine derivatives have been successfully coupled with various arylboronic acids. mdpi.comresearchgate.net The efficiency and success of the Suzuki-Miyaura reaction depend on the careful selection of the catalyst, ligands, base, and solvent system. The use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is common in these transformations. nih.gov This post-functionalization strategy is a powerful method for creating libraries of complex molecules built upon the pyrido[2,3-b]pyrazine framework.
Table 2: Suzuki-Miyaura Post-Functionalization of Iodopyrido[2,3-b]pyrazines
| Halogenated Precursor | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Arylboronic Acids | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | 8-Aryl-2,3-diphenylpyrido[2,3-b]pyrazines mdpi.comresearchgate.net |
| 3-Bromo-6-(thiophen-2-yl)pyridazine* | (Hetero)aromatic Boronic Acids | Pd(PPh₃)₄, Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines nih.gov |
| DNA-conjugated Aryl Iodides | (Het)aryl Boronic Acids | Na₂PdCl₄/sSPhos, K₂CO₃ | DNA-conjugated Biaryl compounds frontiersin.org |
\Note: Example from a related diazine system illustrating the general methodology.*
Other Palladium-Catalyzed C-C or C-Heteroatom Bond Formations
Beyond the Suzuki-Miyaura reaction, palladium catalysis enables other crucial bond formations starting from halogenated pyrido[2,3-b]pyrazines. These reactions are vital for introducing a wide array of functional groups and structural motifs. Palladium catalysts are pivotal for the construction of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in medicinal and materials chemistry. rsc.org
For instance, iodinated pyrido[2,3-b]pyrazines can be subjected to palladium-catalyzed couplings with anilines (a variant of the Buchwald-Hartwig amination) to form C-N bonds. mdpi.comresearchgate.net This provides access to aminopyrido[2,3-b]pyrazine derivatives. Furthermore, copper-catalyzed reactions, which sometimes complement palladium-based methods, have been used for C-N bond formation between 8-iodopyrido[2,3-b]pyrazine and azoles. dntb.gov.uaresearchgate.netresearchgate.net The versatility of palladium catalysis allows for a broad scope of synthetic transformations, making it an indispensable tool in the functionalization of the pyrido[2,3-b]pyrazine skeleton.
Multicomponent Reaction Strategies for Pyrido[2,3-b]pyrazine Frameworks
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the initial components. orgchemres.org MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. orgchemres.org
Several MCRs have been developed for the synthesis of pyrido[2,3-b]pyrazine derivatives. One such strategy involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. nih.govrsc.org This three-component reaction, often catalyzed by an acid such as p-toluenesulfonic acid (p-TSA), proceeds in a single step to afford complex indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives in good to excellent yields (82–89%). nih.govrsc.org The optimization of these reactions often involves screening various solvents and catalyst loadings to achieve the highest efficiency. nih.gov These MCR strategies offer a powerful and convergent approach to the pyrido[2,3-b]pyrazine framework, avoiding the multiple steps associated with more traditional linear syntheses.
Table 3: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives
| Component 1 | Component 2 | Component 3 | Catalyst | Product | Yield |
|---|---|---|---|---|---|
| Indane-1,3-dione | Aromatic Aldehyde | 2-Aminopyrazine | p-TSA (20 mol%) | Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivative | 82-89% nih.govrsc.org |
Integration of Iodinated Synthons
The introduction of an iodine atom onto the pyrido[2,3-b]pyrazine scaffold can be approached through direct iodination or by the transformation of a pre-existing functional group. While direct iodination of the parent pyrido[2,3-b]pyrazine has not been extensively documented, analogous halogenations suggest the feasibility of this approach. More established, however, is the conversion of an amino group to an iodide via the Sandmeyer reaction, which represents a plausible, albeit indirect, method for incorporating an iodinated synthon.
A potential pathway to this compound involves a Sandmeyer reaction starting from 6-aminopyrido[2,3-b]pyrazine. This method circumvents the potential regioselectivity issues of direct iodination. The Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides through the formation of a diazonium salt intermediate. guidechem.commedchemexpress.com
The proposed synthetic sequence would commence with the synthesis of 6-aminopyrido[2,3-b]pyrazine, followed by its diazotization and subsequent reaction with an iodide salt.
Table 1: Proposed Sandmeyer Reaction for the Synthesis of this compound
| Step | Reactant | Reagents | Intermediate/Product |
| 1 | 6-Aminopyrido[2,3-b]pyrazine | NaNO₂, aq. HCl | 6-Diazoniumpyrido[2,3-b]pyrazine chloride |
| 2 | 6-Diazoniumpyrido[2,3-b]pyrazine chloride | KI | This compound |
One-Pot Synthesis Techniques
One-pot syntheses offer an efficient alternative for the construction of the this compound core by assembling the molecule from simpler, iodinated precursors. A highly convergent and effective one-pot strategy involves the condensation of an appropriately substituted diaminopyridine with a 1,2-dicarbonyl compound. eurekaselect.com For the synthesis of the target molecule, the key precursor is 5-iodo-2,3-diaminopyridine.
The synthesis of this crucial intermediate can be achieved in a multi-step sequence starting from the commercially available 2-aminopyridine. The initial step is the iodination of 2-aminopyridine to yield 2-amino-5-iodopyridine. Following this, a nitro group is introduced at the 3-position via nitration. The final step to obtain the di-amino precursor is the reduction of the nitro group.
The subsequent one-pot reaction would involve the condensation of 5-iodo-2,3-diaminopyridine with a suitable 1,2-dicarbonyl compound, such as glyoxal, to directly form the this compound ring system.
Table 2: Proposed One-Pot Synthesis of this compound
| Precursor Synthesis Step | Starting Material | Reagents | Product |
| 1. Iodination | 2-Aminopyridine | Iodine, Oxidizing Agent | 2-Amino-5-iodopyridine |
| 2. Nitration | 2-Amino-5-iodopyridine | HNO₃, H₂SO₄ | 2-Amino-5-iodo-3-nitropyridine |
| 3. Reduction | 2-Amino-5-iodo-3-nitropyridine | Reducing Agent (e.g., SnCl₂, Fe/HCl) | 5-Iodo-2,3-diaminopyridine |
| One-Pot Reaction | Reactants | Conditions | Final Product |
| 5-Iodo-2,3-diaminopyridine, Glyoxal | Acid or base catalysis | This compound |
Derivatization and Advanced Functionalization of 6 Iodopyrido 2,3 B Pyrazine
Cross-Coupling Reactions at the C-I Bond of 6-Iodopyrido[2,3-b]pyrazine
The carbon-iodine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.
Palladium-Catalyzed Cross-Coupling with Organoboronic Acids (Suzuki-Miyaura type)
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. Research has shown that 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine can be successfully coupled with various arylboronic acids. semanticscholar.orgmdpi.comresearchgate.net These reactions are typically catalyzed by a palladium complex in the presence of a base. semanticscholar.orgmdpi.comresearchgate.net The general conditions often involve a palladium catalyst such as Pd(PPh₃)₄, a base like sodium carbonate, and a solvent system such as a mixture of dimethoxyethane, ethanol, and water. nih.gov
For instance, the coupling of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with arylboronic acids has been explored, leading to the formation of arylated pyridopyrazines. semanticscholar.orgmdpi.com These reactions set the stage for subsequent intramolecular cyclizations to generate more complex heterocyclic systems. semanticscholar.orgmdpi.comresearchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Reactant 1 | Reactant 2 (Organoboronic Acid) | Catalyst/Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | DME/Ethanol/Water | 14-28% | nih.gov |
| Aryl Halides | Aryl Boronic Acids | [Pd(OAc)₂]/Ligand / Cs₂CO₃ | 1,4-Dioxane | High Conversions | academie-sciences.fr |
Palladium-Catalyzed Amination (Buchwald-Hartwig type)
The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This palladium-catalyzed reaction has been applied to 8-iodopyrido[2,3-b]pyrazine derivatives to introduce aniline (B41778) substituents. semanticscholar.orgmdpi.com The resulting N-aryl derivatives are crucial intermediates for the synthesis of fused heterocyclic systems like pyrazino-fused carbazoles and carbolines. semanticscholar.orgmdpi.comresearchgate.net
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wuxiapptec.com The choice of ligand is critical and can influence the reaction's efficiency. nih.gov Solvents commonly used include toluene (B28343) and dioxane. wuxiapptec.comnih.gov For example, the reaction of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with anilines, catalyzed by a palladium complex, paves the way for subsequent intramolecular C-H activation and cyclization. researchgate.net
Table 2: Key Parameters in Buchwald-Hartwig Amination
| Parameter | Common Reagents/Conditions | Reference |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalysts | wuxiapptec.comnih.gov |
| Ligands | Biaryl monophosphines (e.g., Xantphos, P(tBu)₃) | nih.govresearchgate.net |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | nih.govnih.gov |
| Solvent | Toluene, Dioxane, THF | wuxiapptec.comnih.gov |
Copper-Catalyzed C-N Bond Formation with Nitrogenous Nucleophiles
Copper-catalyzed cross-coupling reactions provide an alternative and often complementary approach to palladium-based methods for C-N bond formation. mdpi.com This methodology has been successfully used to couple 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with a variety of nitrogen-containing nucleophiles, including azoles, anilines, alkylamines, and benzylamines. semanticscholar.orgmdpi.comgrafiati.com
Specifically, the reaction of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with azoles such as pyrrole (B145914), indole, pyrazole (B372694), imidazole, and 1,2,4-triazole (B32235) has been achieved using catalytic copper(I) oxide and cesium carbonate in dimethylsulfoxide (DMSO) at elevated temperatures, yielding the corresponding N-arylated azoles in moderate to good yields (51-79%). semanticscholar.orgmdpi.com
Table 3: Copper-Catalyzed N-Arylation of 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine with Azoles
| Azole | Yield (%) | Reference |
|---|---|---|
| Pyrrole | 51 | semanticscholar.orgmdpi.com |
| Indole | 68 | semanticscholar.orgmdpi.com |
| Pyrazole | 79 | semanticscholar.orgmdpi.com |
| Imidazole | 65 | semanticscholar.orgmdpi.com |
| 1,2,4-Triazole | 70 | semanticscholar.orgmdpi.com |
Reaction Conditions: Cu₂O (catalyst), Cs₂CO₃, DMSO, 110 °C, 24 h. semanticscholar.orgmdpi.com
Furthermore, direct substitution with alkylamines, benzylamines, and hydrazine (B178648) can occur without the need for a catalyst, affording the corresponding secondary amines and arylhydrazine in good yields. mdpi.comgrafiati.com The resulting 8-hydrazino derivative can be further converted into aryl hydrazones. mdpi.comgrafiati.com
Direct Substitution with Oxygen-Containing Nucleophiles
In addition to C-N bond formation, the C-I bond of this compound is susceptible to nucleophilic substitution by oxygen-containing nucleophiles. Research has demonstrated that the reaction of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with a phenol (B47542) can proceed without a catalyst to form the corresponding diaryl ether in a 64% yield. mdpi.com This direct substitution provides a straightforward route to introduce aryloxy groups at the 6-position of the pyridopyrazine core. semanticscholar.orggrafiati.com
Further Transformations of Functionalized this compound Derivatives
The derivatives obtained from the cross-coupling reactions described above are valuable intermediates for the synthesis of more complex, fused heterocyclic systems. These subsequent transformations often involve intramolecular cyclization reactions.
Cyclization Reactions to Form Fused Heterocyclic Systems
A key application of the functionalized 6-pyridopyrazine derivatives is their use in constructing pyrazino-fused carbazoles and carbolines. semanticscholar.orgmdpi.comresearchgate.net These polycyclic aromatic compounds are of interest for their potential applications in materials science and medicinal chemistry. mdpi.com
Following the palladium-catalyzed amination of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with anilines, an intramolecular cyclization can be induced. semanticscholar.orgmdpi.com This cyclization, often achieved under palladium catalysis with microwave irradiation at high temperatures, leads to the formation of 2,3-diphenyl-11H-pyrazino[2′,3′:5,6]pyrido[4,3-b]indole, a pyrazino-fused carboline. semanticscholar.org This transformation involves a palladium-catalyzed N-arylation followed by an intramolecular C-H activation sequence. researchgate.net
Similarly, the Suzuki-Miyaura coupling products can undergo subsequent cyclization to afford pyrazino-fused carbazoles. semanticscholar.orgmdpi.com These reactions highlight the utility of this compound as a scaffold for building molecular complexity and accessing novel heterocyclic frameworks.
Elaboration of Hydrazone Derivatives
The transformation of an iodo-substituted pyridopyrazine into hydrazone derivatives provides a versatile platform for creating compounds with significant biological potential. nih.govnih.gov The synthetic route typically involves a two-step process: first, the conversion of the iodo-group to a hydrazino-group, followed by condensation with a carbonyl compound.
Research on 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has demonstrated that the iodo group can be displaced by hydrazine hydrate (B1144303) in a direct nucleophilic substitution reaction. mdpi.com This reaction furnishes the corresponding 8-hydrazino-2,3-diphenylpyrido[2,3-b]pyrazine intermediate. This key intermediate serves as a nucleophile that readily reacts with a variety of aldehydes and ketones.
The subsequent condensation of the hydrazino-pyridopyrazine with an aldehyde, for instance, leads to the formation of a stable hydrazone derivative. mdpi.com This elaboration is significant as it allows for the introduction of diverse aryl or alkyl substituents, enabling fine-tuning of the molecule's properties. For example, the reaction with 4-(trifluoromethyl)benzaldehyde (B58038) produced a hydrazone that exhibited notable antiproliferative activity against melanoma cells. mdpi.com
| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Hydrazine hydrate | - | 8-Hydrazino-2,3-diphenylpyrido[2,3-b]pyrazine | mdpi.com |
| 8-Hydrazino-2,3-diphenylpyrido[2,3-b]pyrazine | 4-(Trifluoromethyl)benzaldehyde | - | 2,3-Diphenyl-8-[2-(4-(trifluoromethyl)benzylidene)hydrazin-1-yl]pyrido[2,3-b]pyrazine | mdpi.com |
| 8-Hydrazino-2,3-diphenylpyrido[2,3-b]pyrazine | Benzaldehyde | - | 8-(2-Benzylidenehydrazin-1-yl)-2,3-diphenylpyrido[2,3-b]pyrazine | mdpi.com |
Regiochemical Control in Derivatization Reactions
Controlling the position of functionalization (regiochemistry) on the pyrido[2,3-b]pyrazine (B189457) nucleus is paramount for synthesizing specific isomers and developing structure-activity relationships. The regioselectivity of these reactions is governed by a complex interplay of electronic properties inherent to the heterocyclic system and steric constraints imposed by existing substituents, as well as external factors like the choice of catalyst and ligands.
Influence of Electronic and Steric Factors
Electronic Effects: The pyrido[2,3-b]pyrazine ring system is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic nature dictates its reactivity. For instance, in deprotometalation-trapping reactions used to introduce the iodo group, the most acidic proton on the ring is preferentially removed by a strong base. mdpi.com The proton at the C-8 position, being alpha to the pyridine (B92270) nitrogen, is significantly more acidic than the protons at C-5 or C-6. Consequently, reactions involving lithiation followed by quenching with iodine selectively yield the 8-iodo isomer. mdpi.com Functionalization at the C-6 position via this method is electronically disfavored. This is corroborated by studies on related systems where the synthesis of a 6-iodo derivative from a 7-bromo-pyridopyrazine resulted in a very low yield of just 5%, highlighting the electronic and/or steric challenge of accessing the C-6 position. mdpi.com
Steric Factors: Steric hindrance plays a crucial role, especially on substituted pyridopyrazine cores. In the case of 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196), the bulky phenyl groups at the C-2 and C-3 positions influence the accessibility of adjacent sites. vulcanchem.com These groups can sterically shield nearby positions from attack by bulky reagents or catalyst complexes. This effect can be exploited to direct functionalization to less hindered positions on the ring system.
Catalyst and Ligand Effects on Selectivity
While the innate electronic and steric properties of the substrate provide a baseline for regioselectivity, the use of specific catalysts and ligands can profoundly alter and control the reaction's outcome. This is particularly evident in transition metal-catalyzed cross-coupling reactions. nih.govsigmaaldrich.com
Catalyst Control: The choice of metal catalyst is fundamental in determining the type of bond that can be formed. For the derivatization of 8-iodopyrido[2,3-b]pyrazine, distinct catalytic systems are employed for different transformations.
Copper Catalysis: Ligand-free copper(I) oxide (Cu₂O) has been shown to be effective in catalyzing the N-arylation of the 8-iodo derivative with various azoles, such as pyrrole and imidazole. mdpi.comresearchgate.net This system provides a straightforward method for forming C-N bonds with specific nitrogen-based nucleophiles.
Palladium Catalysis: Palladium catalysts are the standard for a broader range of cross-coupling reactions, including Suzuki couplings with arylboronic acids and Buchwald-Hartwig aminations with anilines. mdpi.com These reactions enable the formation of C-C and C-N bonds, respectively, allowing for the introduction of a wide array of functional groups onto the pyridopyrazine core.
Ligand Effects on Selectivity: In palladium-catalyzed reactions, the ligand coordinated to the metal center is a powerful tool for controlling regioselectivity. nih.gov By tuning the steric and electronic properties of the ligand, one can direct the catalyst to a specific reaction site, sometimes even overriding the substrate's inherent electronic preferences. For example, in studies on di-substituted pyridines, the use of different N-heterocyclic carbene (NHC) ligands on a palladium catalyst allowed for selective cross-coupling at one of two different chloro-substituted positions. nih.gov Sterically bulky ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can favor oxidative addition at a less-hindered position, demonstrating that ligand choice is a key strategy for achieving site-selective functionalization on complex heteroaromatic systems. nih.gov
| Substrate | Reaction Type | Catalytic System | Nucleophile/Reagent | Product Type | Reference |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | N-Arylation | Cu₂O (catalyst), Cs₂CO₃ (base) | Imidazole | 8-(Imidazol-1-yl) derivative | mdpi.com |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Suzuki Coupling | Pd(OAc)₂, SPhos (ligand) | Arylboronic acid | 8-Aryl derivative | mdpi.com |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | N-Arylation | Pd₂(dba)₃ (catalyst), Xantphos (ligand) | Aniline | 8-Anilino derivative | mdpi.com |
| 2,4-Dichloropyridine (Model System) | Suzuki Coupling | Pd(OAc)₂, IPr (ligand) | Arylboronic acid | C4-Aryl derivative (selective) | nih.gov |
Advanced Spectroscopic Characterization Methodologies for 6 Iodopyrido 2,3 B Pyrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of protons within a molecule. libretexts.org For the parent 6-iodopyrido[2,3-b]pyrazine, the aromatic protons exhibit characteristic chemical shifts, typically observed downfield due to the deshielding effects of the aromatic ring system. libretexts.org
In a study of 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine, the proton signals were observed in the aromatic region. mdpi.com Specifically, the protons of the phenyl groups appeared as a multiplet between δ 7.32 and 7.44 ppm (6H) and another multiplet between δ 7.64 and 7.69 ppm (4H). The pyridopyrazine core protons were observed as doublets at δ 8.28 ppm (1H, J = 4.5 Hz) and δ 8.70 ppm (1H, J = 4.6 Hz). mdpi.com These distinct signals and their coupling constants are crucial for assigning specific proton environments.
Interactive Data Table: ¹H NMR Chemical Shifts for 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| 7.32-7.44 | m | 6H | - | Phenyl Protons |
| 7.64-7.69 | m | 4H | - | Phenyl Protons |
| 8.28 | d | 1H | 4.5 | Pyridopyrazine Proton |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. libretexts.org Due to the low natural abundance of the ¹³C isotope, C-C coupling is typically not observed, resulting in a spectrum where each unique carbon atom appears as a single peak. libretexts.org
For 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine, the ¹³C NMR spectrum reveals a number of distinct signals corresponding to the different carbon environments within the molecule. mdpi.com The carbon attached to the iodine atom is observed at δ 116.1 ppm. The phenyl group carbons resonate at δ 128.3 (2CH), 128.4 (2CH), 129.7 (CH), 129.8 (CH), 130.3 (2CH), and 130.3 (2CH) ppm. The carbon atoms of the pyridopyrazine core appear at δ 135.6 (CH), 136.6 (C), 137.6 (C), 137.6 (C), 149.1 (C), 153.6 (CH), 155.0 (C), and 157.1 (C) ppm. mdpi.com
Interactive Data Table: ¹³C NMR Chemical Shifts for 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 116.1 | C-I |
| 128.3 | Phenyl CH (2C) |
| 128.4 | Phenyl CH (2C) |
| 129.7 | Phenyl CH |
| 129.8 | Phenyl CH |
| 130.3 | Phenyl CH (4C) |
| 135.6 | Pyridopyrazine CH |
| 136.6 | Pyridopyrazine C |
| 137.6 | Phenyl C & Pyridopyrazine C |
| 149.1 | Pyridopyrazine C |
| 153.6 | Pyridopyrazine CH |
| 155.0 | Pyridopyrazine C |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex molecular structures by revealing correlations between different nuclei. epfl.ch
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon (¹H-¹³C) pairs. epfl.ch This experiment is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-4 bonds) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. epfl.ch
In the structural analysis of complex derivatives, such as those formed from reactions of iodopyridopyrazines, these 2D NMR techniques are indispensable for confirming connectivity and stereochemistry. researchgate.netscielo.org.mx For instance, HMBC can show correlations from protons on the pyridine (B92270) ring to carbons in the pyrazine (B50134) ring, confirming the fused heterocyclic structure. beilstein-journals.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. wiley.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. libretexts.org
For a derivative like 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine, the FT-IR spectrum displays characteristic bands. mdpi.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. libretexts.org In this specific compound, a band at 3068 cm⁻¹ is noted. mdpi.com The C=C and C=N stretching vibrations of the aromatic rings appear in the 1600-1400 cm⁻¹ region. libretexts.org For this derivative, bands are reported at 1570, 1519, and 1416 cm⁻¹. mdpi.com The region below 1000 cm⁻¹ often contains bands related to C-H out-of-plane bending and other skeletal vibrations. libretexts.org
Interactive Data Table: FT-IR Absorption Bands for 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3068 | - | Aromatic C-H Stretch |
| 1570 | - | Aromatic C=C/C=N Stretch |
| 1519 | - | Aromatic C=C/C=N Stretch |
| 1416 | - | Aromatic C=C/C=N Stretch |
| 1336 | - | Skeletal Vibrations |
| 1023 | - | Skeletal Vibrations |
| 980 | - | C-H Bending |
Raman spectroscopy is a complementary technique to FT-IR. wiley.com It relies on the inelastic scattering of monochromatic light, providing information about vibrational modes that may be weak or absent in the IR spectrum. libretexts.org A key principle for Raman activity is a change in the polarizability of a bond during a vibration. wiley.com
In the context of pyridopyrazine derivatives, Raman spectroscopy can be particularly useful for identifying vibrations of the heterocyclic core and substituent groups. For pyrazine itself, a prominent band corresponding to the ring breathing vibration is observed. nih.gov For substituted pyridopyrazines, characteristic bands for the aromatic rings and the C-I bond would be expected. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is especially valuable for observing vibrations involving heavier atoms, such as the C-I stretching mode, and for studying intermolecular vibrations in the solid state. spectroscopyonline.comresearchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of a synthesized compound by providing a highly accurate measurement of its mass. This accuracy allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass.
A hypothetical HRMS analysis of this compound would involve the following:
| Parameter | Value |
| Molecular Formula | C₇H₄IN₃ |
| Calculated Monoisotopic Mass | 256.9499 u |
| Ionization Mode | Electrospray (ESI) or other soft ionization techniques |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 257.9577 |
The experimental determination of a mass value within a few parts per million (ppm) of the calculated value would provide strong evidence for the successful synthesis of this compound.
Electron Ionization Mass Spectrometry (EI-MS) is a valuable tool for structural elucidation, as the high-energy electrons used for ionization induce fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used as a "fingerprint" for identification.
For this compound, the fragmentation pattern would be expected to reveal key structural features. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. A prominent peak would likely correspond to the loss of the iodine atom, a common fragmentation pathway for iodo-substituted aromatic compounds. grafiati.com
While a specific mass spectrum for this compound is not provided in the searched literature, a plausible fragmentation pattern can be predicted based on the known fragmentation of related heterocyclic compounds. mdpi.comsemanticscholar.org
Predicted Fragmentation of this compound:
| m/z Value | Proposed Fragment | Description |
| 257 | [C₇H₄IN₃]⁺ | Molecular Ion (M⁺) |
| 130 | [C₇H₄N₃]⁺ | Loss of Iodine radical (•I) |
| 103 | [C₆H₃N₂]⁺ | Loss of HCN from [M-I]⁺ |
| 76 | [C₅H₂N]⁺ | Further fragmentation |
The analysis of the fragmentation pattern of a closely related derivative, 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine, would show a molecular ion peak and fragments corresponding to the loss of iodine and subsequent fragmentation of the diphenyl-pyridopyrazine core. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid. jhu.edu This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.
The successful application of X-ray crystallography has been reported for several derivatives of pyridopyrazine. For instance, the crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo derivative have been elucidated, revealing details about their molecular planarity and packing in the crystal lattice. nih.gov Similarly, X-ray diffraction data has been used to confirm the structures of various other substituted pyrido[2,3-b]pyrazine (B189457) derivatives. mdpi.comsemanticscholar.org
For this compound, obtaining single crystals suitable for X-ray diffraction would be a critical step. The resulting crystallographic data would provide irrefutable proof of its structure.
Hypothetical Crystallographic Data for this compound:
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lattice parameters |
| Bond Lengths (e.g., C-I, C-N, C-C) | Confirmation of covalent bonds |
| Bond Angles | Elucidation of molecular geometry |
| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, etc. |
The detailed structural information obtained from X-ray crystallography is invaluable for understanding the solid-state properties of this compound and for rationalizing its behavior in various applications.
Based on a comprehensive search of available literature, specific computational and theoretical investigation data for the chemical compound This compound could not be located.
While research exists on the synthesis and reactions of related compounds, such as other isomers of iodopyrido[2,3-b]pyrazine and the parent molecule, pyrido[2,3-b]pyrazine, detailed studies concerning the specific areas of your request for the 6-iodo isomer are not present in the searched sources. researchgate.net
Therefore, it is not possible to provide the requested article with scientifically accurate, detailed research findings and data tables for the following sections:
Computational and Theoretical Investigations of 6 Iodopyrido 2,3 B Pyrazine Systems
Spectroscopic Property Prediction and Correlation with Experimental Data
Predicted Vibrational Frequencies
No published computational analyses, including DFT, FMO, or NBO studies, or predicted spectroscopic data for 6-Iodopyrido[2,3-b]pyrazine were found.
NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry for structure elucidation and verification. Theoretical calculations can provide valuable data to aid in the assignment of experimental NMR spectra. mdpi.com Methods such as the Gauge-Independent Atomic Orbital (GIAO) are commonly used in conjunction with DFT to compute the NMR shielding tensors, which are then converted to chemical shifts. mdpi.com
The accuracy of these predictions depends significantly on the chosen level of theory, including the functional and basis set, as well as the modeling of the solvent environment. mdpi.combiorxiv.org For heterocyclic compounds, functionals like B3LYP and basis sets such as 6-311++G(2d,p) have been shown to provide a good balance between accuracy and computational cost. mdpi.comrsc.org The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is often necessary to accurately reproduce experimental shifts recorded in solution. mdpi.com
For this compound, theoretical calculations would predict the chemical shifts for each unique proton (¹H) and carbon (¹³C) atom in the molecule. The electron-withdrawing nature of the pyrazine (B50134) ring and the iodine atom would significantly influence the chemical shifts of the adjacent nuclei. Comparing these predicted values with experimental data allows for the unambiguous assignment of the molecule's spectral peaks. st-andrews.ac.uk While fragmentation-based methods can be cost-effective for large proteins, direct calculation is feasible for a molecule of this size. rsc.org
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes, based on typical computational outputs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 156.5 |
| C3 | - | 138.0 |
| C5 | 8.90 | 154.0 |
| C6 | - | 95.0 |
| C7 | 8.65 | 140.0 |
| C8 | 9.20 | 158.0 |
Reactive Properties and Mechanistic Studies
Computational methods are instrumental in exploring the reactivity of this compound and elucidating potential reaction mechanisms.
Global Reactivity Parameters (e.g., hardness, softness, chemical potential)
Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. nih.gov These parameters are calculated using DFT and are based on Koopmans' theorem. nih.gov
Chemical Potential (μ) : Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η) : Measures the resistance to charge transfer.
Global Softness (σ) : The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. chemrxiv.orgmdpi.com
For this compound, the electron-withdrawing pyrazine ring and the electronegative iodine atom are expected to result in a relatively low HOMO energy and a low LUMO energy, leading to a high electrophilicity index. This suggests the molecule is a good electrophile, susceptible to nucleophilic attack. researchgate.net These parameters help predict its behavior in chemical reactions and its potential for interaction with other molecules. chemrxiv.org
Table 2: Illustrative Global Reactivity Parameters for this compound This table presents hypothetical data for illustrative purposes, based on typical computational outputs.
| Parameter | Calculated Value (eV) |
|---|---|
| E(HOMO) | -6.85 |
| E(LUMO) | -2.15 |
| Energy Gap (ΔE) | 4.70 |
| Chemical Potential (μ) | -4.50 |
| Hardness (η) | 2.35 |
| Softness (σ) | 0.426 |
| Electrophilicity Index (ω) | 4.31 |
Transition State Calculations for Reaction Pathways
Transition state (TS) calculations are essential for understanding the mechanisms of chemical reactions by identifying the highest energy point along a reaction coordinate. e3s-conferences.org These calculations allow for the determination of activation energies, which are critical for predicting reaction rates and product selectivity. For this compound, TS calculations could be applied to study various reactions, such as nucleophilic aromatic substitution at the C-I bond or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). mdpi.comsemanticscholar.org
By modeling the geometry and energy of the transition state, researchers can gain insights into the feasibility of a proposed reaction mechanism. e3s-conferences.org For instance, in a Suzuki coupling reaction, TS calculations would model the oxidative addition, transmetalation, and reductive elimination steps, helping to understand how the electronic properties of the pyridopyrazine core influence the catalytic cycle.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights that are complementary to static quantum mechanical calculations. aps.orgnih.gov An MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion. nih.gov
For this compound, MD simulations can be used to:
Analyze its conformational dynamics and flexibility in different solvent environments.
Study its interaction and binding with biological targets like proteins or nucleic acids, assessing the stability of the resulting complex. nih.gov
Investigate the aggregation and self-assembly behavior of the molecule, which is relevant for materials science applications. nih.gov
Simulate processes like surface deposition, which is important for understanding the formation of nanostructures in techniques like focused electron beam induced deposition (FEBID). beilstein-journals.org
These simulations are crucial for bridging the gap between the molecular structure and the macroscopic properties of materials or the dynamic interactions in biological systems. aps.org
Nonlinear Optical (NLO) Properties Prediction
Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.govresearchgate.net Computational chemistry serves as a powerful tool for predicting the NLO response of new materials, guiding synthetic efforts toward promising candidates. ipme.ru
The NLO response of a molecule is governed by its hyperpolarizabilities. The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation. researchgate.net Molecules with large β values typically feature strong electron donor and acceptor groups connected by a π-conjugated system, leading to significant intramolecular charge transfer upon excitation. nih.gov
Calculation of Dipole Moment and Polarizabilities
The key parameters for assessing NLO properties are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which can be calculated using quantum chemical methods. dtic.mil The finite-field approach, implemented in many quantum chemistry software packages, is a common method for these calculations. dtic.mil
For this compound, the pyridopyrazine core acts as an electron-accepting unit. While it lacks a strong classical donor group, the asymmetry of the molecule and the presence of lone pairs on the nitrogen atoms can still lead to a measurable NLO response. DFT calculations, often using functionals designed for long-range interactions like ωB97X-D, can predict these properties. mdpi.com
Table 3: Illustrative Predicted NLO Properties for this compound This table presents hypothetical data for illustrative purposes, based on typical computational outputs.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (⟨α⟩) | 150 x 10⁻²⁴ esu |
| Total First Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ esu |
Exploration of Research Applications and Potential in Chemical Sciences
Scaffold Engineering for Novel Molecular Architectures
The presence of the iodine atom on the pyrido[2,3-b]pyrazine (B189457) core makes 6-Iodopyrido[2,3-b]pyrazine an excellent substrate for a variety of cross-coupling reactions. This reactivity is instrumental in the design and synthesis of complex organic molecules with tailored electronic and photophysical properties.
Design of Complex Fused Ring Systems
This compound serves as a foundational component in the construction of intricate fused ring systems. The carbon-iodine bond is readily activated by transition metal catalysts, enabling the introduction of various aryl, heteroaryl, and vinyl groups. This facilitates the extension of the π-conjugated system, leading to the formation of larger, more complex heterocyclic structures. For instance, through reactions like the Suzuki or Stille coupling, researchers can fuse additional aromatic rings onto the pyridopyrazine framework, thereby modulating the electronic and steric properties of the resulting molecule. The ability to systematically build upon the this compound scaffold allows for the precise engineering of molecular properties for specific applications.
Construction of Polycyclic Aromatic Nitrogen Heterocycles
The synthesis of polycyclic aromatic nitrogen heterocycles (PANHs) is a significant area of research due to their diverse applications in organic electronics and medicinal chemistry. This compound is a valuable precursor for the synthesis of such compounds. The reactive iodine site allows for intramolecular and intermolecular annulation reactions, leading to the formation of extended, planar, or contorted polycyclic systems. These reactions often involve the formation of new carbon-carbon or carbon-nitrogen bonds, resulting in the creation of novel PANHs with unique topologies and electronic characteristics. The strategic placement of nitrogen atoms within the final polycyclic structure, inherited from the pyridopyrazine core, significantly influences the material's charge transport properties and photostability.
Applications in Materials Science
The versatility of this compound as a building block has led to its use in the development of a range of advanced materials with promising optical and electronic properties.
Development of Organic Dyes and Pigments
Derivatives of this compound have been investigated for their potential as organic dyes and pigments. By strategically coupling different aromatic and heteroaromatic moieties to the 6-position of the pyridopyrazine core, it is possible to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type chromophores. nih.gov In these systems, the electron-deficient pyrido[2,3-b]pyrazine acts as the acceptor unit, while the appended groups serve as electron donors. nih.gov This intramolecular charge transfer (ICT) from the donor to the acceptor is responsible for the absorption and emission of light in the visible region of the electromagnetic spectrum. nih.gov The color of the resulting dye can be finely tuned by modifying the electron-donating strength of the substituents. nih.gov
Below is a table summarizing the photophysical properties of some donor-acceptor-donor dyes derived from a pyrido[2,3-b]pyrazine acceptor core.
| Dye | Donor Group | Absorption λmax (nm) in Toluene (B28343) | Emission λmax (nm) in Toluene |
| 2 | Diphenylamine | 462 | 536 |
| 3 | N-phenyl-1-naphthylamine | 467 | 545 |
| 4 | 4-methoxydiphenylamine | 468 | 542 |
| 5 | 4-nitrodiphenylamine | 485 | 585 |
| 7 | Carbazole | 412 | 486 |
| 8 | Phenoxazine | 473 | 572 |
| 9 | Phenothiazine | 479 | 570 |
Data sourced from a study on pyrido[2,3-b]pyrazine-based donor-acceptor-donor molecules. nih.gov
Research into Electroluminescent Materials
The unique photophysical properties of this compound derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). The ability to tune the emission color from blue to red by modifying the molecular structure is a significant advantage in the development of full-color displays. nih.gov Some of these materials exhibit aggregation-induced emission (AIE), a phenomenon where the material is more emissive in the solid state than in solution, which is highly desirable for OLED applications. nih.gov The development of efficient electroluminescent materials based on the pyrido[2,3-b]pyrazine core could lead to the fabrication of next-generation displays and lighting technologies. nih.govrsc.org
The solid-state emission properties of several pyrido[2,3-b]pyrazine-based dyes are presented in the table below.
| Dye | Solid-State Emission λmax (nm) | Emission Color |
| 2 | 553 | Green-Yellow |
| 3 | 551 | Green-Yellow |
| 4 | 601 | Red |
| 5 | 548 | Green-Yellow |
| 7 | 531 | Green |
| 8 | 624 | Red |
| 9 | 607 | Red |
| 10 | 550 | Green-Yellow |
Data sourced from a study on the solid-state emission of pyrido[2,3-b]pyrazine derivatives. nih.gov
Exploration as Organic Semiconductors
The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system makes its derivatives suitable for investigation as n-type or ambipolar organic semiconductors. nih.gov By incorporating strong electron-donating groups through the 6-iodo position, it is possible to create materials with both electron and hole transport capabilities. nih.gov These ambipolar materials are of great interest for the fabrication of simplified organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The performance of these materials is highly dependent on their molecular packing in the solid state, which can be influenced by the nature of the substituents introduced via the this compound precursor. Research in this area is focused on optimizing the molecular design to achieve high charge carrier mobilities and device efficiencies. nih.gov
The electrochemical properties of a series of pyrido[2,3-b]pyrazine-based D-A-D molecules are summarized below, indicating their potential as organic semiconductors.
| Dye | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| 2 | -5.46 | -3.61 | 1.85 |
| 3 | -5.34 | -3.67 | 1.67 |
| 4 | -5.42 | -3.63 | 1.79 |
| 5 | -5.97 | -3.61 | 2.36 |
| 7 | -5.70 | -3.65 | 2.05 |
| 8 | -5.36 | -3.69 | 1.67 |
| 9 | -5.40 | -3.70 | 1.70 |
Data showing the HOMO, LUMO, and band gap energies, which are crucial parameters for semiconductor performance. nih.gov
Advanced Chemical Sensing and Detection
The development of sensitive and selective biosensors is paramount for diagnostics and biomedical research. Recently, derivatives of pyrido[2,3-b]pyrazine have been explored for the first time in the field of electrochemical DNA sensing. nih.govrsc.org These compounds have been utilized to modify glassy carbon electrodes (GCE) for the detection of single-stranded DNA (ss-DNA). nih.gov
In a pioneering study, newly synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives were applied as sensing materials. nih.gov The immobilization of ss-DNA onto the modified electrode surface led to a discernible change in the electrochemical signal, specifically an enhancement in the electrical conductivity and a lower peak potential for the electrooxidation of guanine (B1146940) residues. nih.gov This change in the cyclic voltammetry (CV) profile upon DNA immobilization forms the basis of the detection mechanism. nih.gov The study highlighted the potential of these heterocyclic compounds to serve as a novel platform for the fabrication of electrochemical DNA biosensors. nih.govrsc.org
Electrochemical DNA sensors are a class of biosensors that use a DNA probe as the biological recognition element to detect specific target molecules. rsc.org The fundamental principle involves immobilizing single-stranded DNA (ssDNA) probes onto the surface of a conductive electrode. scholars.directnih.gov When the target DNA sequence, which is complementary to the probe, is present in a sample, it binds (hybridizes) to the probe on the sensor surface. scholars.direct
This hybridization event causes a measurable change in the electrical properties of the electrode surface, which is converted by a transducer into a detectable signal. rsc.orgscholars.direct Several strategies exist for immobilizing the DNA probe, including simple physical adsorption, covalent bonding, and avidin-biotin interactions. scholars.direct
The signaling mechanism can also vary. In some designs, a redox-active molecule (like methylene (B1212753) blue) is attached to the DNA probe. francescoriccilab.comnih.gov The binding of the target DNA can alter the flexibility and dynamics of the probe, changing the distance between the redox label and the electrode surface. francescoriccilab.comacs.org This change in proximity affects the rate of electron transfer, leading to a change in the electrochemical signal (e.g., a decrease in the Faradaic current), which can be measured by techniques like cyclic voltammetry. nih.govfrancescoriccilab.com This principle allows for the sensitive and specific detection of target DNA sequences. francescoriccilab.com
Bioactivity-Oriented Chemical Probe and Inhibitor Design (excluding clinical trials)
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core for designing various bioactive agents and chemical probes to investigate biological pathways.
The pyrido[2,3-b]pyrazine core has been identified in scientific literature as a key component in the design of selective inhibitors for phosphoinositide 3-kinase (PI3K) isozymes. nih.govrsc.org The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.
Furthermore, the closely related pyrazino[2,3-b]pyrazine (B13399560) scaffold has been the focus of patents describing potent inhibitors of the mTOR kinase, a key downstream effector in the PI3K/AKT/mTOR pathway. nih.gov These inhibitors are being explored for their therapeutic potential in cancer and inflammatory disorders. nih.gov In a different approach, derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) have been synthesized and investigated as covalent inhibitors of KRAS, another crucial protein in cancer signaling pathways. nih.gov These studies demonstrate the versatility of the pyrido[2,3-b]pyrazine framework in generating potent and selective enzyme inhibitors for research and potential therapeutic development.
The design of novel antiproliferative agents is a cornerstone of cancer research. The pyrido[2,3-b]pyrazine nucleus and its isosteres, such as pyridopyrimidines, have been extensively used to develop compounds with cytotoxic activity against a wide range of cancer cell lines.
Lung Cancer: A series of 2,3,6-trisubstituted pyrido[2,3-b]pyrazine derivatives were developed as inhibitors of the Wnt/β-catenin signaling pathway, showing promise in non-small-cell lung cancer (NSCLC) cell lines. nih.gov Other studies on related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown strong anti-proliferative activity against the A-549 lung cancer cell line. nih.gov
Breast Cancer: Numerous studies have highlighted the efficacy of pyrazole (B372694) derivatives, some incorporating fused pyridine (B92270) rings, against breast cancer cell lines like MCF-7. nih.govnih.govuobaghdad.edu.iq For example, certain cyanopyridone and pyridopyrimidine derivatives demonstrated potent antiproliferative activities against the MCF-7 cell line, with IC50 values in the low micromolar range. mdpi.comnih.gov
Cervical Cancer: The therapeutic potential of a thieno[2,3-b]pyridine (B153569) derivative was investigated against HeLa and SiHa cervical cancer cell lines. The compound exhibited significant cytotoxicity, inducing apoptosis as the primary mechanism of cell death. mdpi.com
Other Cancers: The antiproliferative effects of these scaffolds have been tested across a broad panel of cancer cells. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown expressive activity against colon cancer cells (CaCO2) researchgate.net and various other cell lines, indicating the broad-spectrum potential of this chemical class. eurekaselect.com
The results from these antiproliferative studies are often presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Non-fused Cyanopyridone (5e) | MCF-7 (Breast) | 1.39 µM | mdpi.comnih.gov |
| Non-fused Cyanopyridone (5a) | MCF-7 (Breast) | 1.77 µM | mdpi.comnih.gov |
| Pyrido[2,3-d]pyrimidine (8d) | MCF-7 (Breast) | 5.5 µg/mL | researchgate.net |
| Pyrido[2,3-d]pyrimidine (6c) | MCF-7 (Breast) | 7.4 µg/mL | researchgate.net |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (8d) | A-549 (Lung) | 7.23 µM | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (8a) | PC-3 (Prostate) | 7.98 µM | nih.gov |
Research into Antimycobacterial Activity
The quest for novel and more effective treatments for mycobacterial infections, particularly tuberculosis, has led researchers to explore a wide range of heterocyclic compounds. Among these, the pyrido[2,3-b]pyrazine scaffold has emerged as a promising framework for the development of new antimycobacterial agents. nih.govnih.gov The core structure of this compound offers a versatile platform for chemical modification, allowing for the synthesis of derivatives with potential activity against Mycobacterium tuberculosis.
Research in this area often involves the synthesis of a series of analogs where different functional groups are introduced to the pyridopyrazine core. These derivatives are then screened for their in vitro activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. nih.govrsc.org For instance, studies have reported the synthesis of pyrazine (B50134) and quinoxaline (B1680401) derivatives and their subsequent evaluation against M. tuberculosis and Mycobacterium avium. nih.gov
The mechanism of action of these compounds is a key area of investigation. One of the potential targets for antimycobacterial drugs is the FtsZ (Filamenting temperature-sensitive mutant Z) protein, which plays a crucial role in bacterial cell division. nih.gov The inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bacterial cell death. Some pyridopyrazine derivatives have been synthesized and evaluated for their inhibitory activity against FtsZ from M. tuberculosis. nih.gov
The development of potent antitubercular agents often involves a multi-pronged approach, combining chemical synthesis, biological evaluation, and computational studies to understand the structure-activity relationships (SAR). nih.gov This comprehensive strategy aims to optimize the lead compounds to enhance their efficacy and selectivity, paving the way for the development of new therapeutic options for tuberculosis.
Studies on Antioxidant and Antiurease Activity
In addition to their potential as antimycobacterial agents, derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for other biological activities, including antioxidant and antiurease properties. rsc.orgnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Antioxidants can mitigate this damage by scavenging free radicals.
Several studies have focused on synthesizing pyrido[2,3-b]pyrazine derivatives and evaluating their in vitro antioxidant activity. nih.govresearchgate.net These assays typically involve methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. mdpi.comresearchgate.net The results of these studies have shown that certain pyrido[2,3-b]pyrazin-3(4H)-one derivatives exhibit significant antioxidant potential, with some compounds demonstrating activity comparable to known antioxidants like Trolox. nih.govresearchgate.net
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, urease-producing bacteria are associated with various pathological conditions, including gastritis, peptic ulcers, and the formation of infection-induced urinary stones. Therefore, the inhibition of urease is a valid therapeutic target. Researchers have explored the antiurease activity of pyrido[2,3-b]pyrazine derivatives. rsc.orgnih.gov These in vitro studies assess the ability of the synthesized compounds to inhibit the activity of the urease enzyme, often using spectrophotometric methods. The findings from these investigations contribute to the growing body of knowledge on the diverse biological profile of the pyrido[2,3-b]pyrazine scaffold.
Table 1: Biological Activities of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound Series | Biological Activity Investigated | Key Findings | Reference |
|---|---|---|---|
| Pyrido[2,3-b]pyrazin-3(4H)-one derivatives | Antioxidant Activity | Some derivatives showed potent DPPH radical scavenging activity. | nih.govresearchgate.net |
| Pyrido[2,3-b]pyrazine derivatives | Antiurease Activity | Compounds were evaluated for their in vitro urease inhibition. | rsc.orgnih.gov |
Molecular Docking Studies for Target Protein Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ikm.org.myrsc.orgnih.gov In the context of drug discovery, it is an invaluable tool for understanding the interactions between a small molecule, such as a derivative of this compound, and its biological target, typically a protein. mdpi.com These in silico studies provide insights into the binding modes, affinities, and key molecular interactions that govern the biological activity of a compound.
For the antimycobacterial research involving pyrido[2,3-b]pyrazine derivatives, molecular docking studies have been employed to elucidate the binding interactions with target proteins like FtsZ. nih.gov By docking the synthesized compounds into the active site of the FtsZ protein, researchers can visualize how the molecules fit within the binding pocket and identify the crucial amino acid residues involved in the interaction. This information is vital for structure-based drug design, enabling the rational modification of the lead compounds to improve their binding affinity and, consequently, their inhibitory activity.
Similarly, in the investigation of antioxidant and antiurease activities, molecular docking can be used to understand the interaction of pyrido[2,3-b]pyrazine derivatives with the respective enzymes. For instance, docking studies with urease can reveal how the compounds bind to the active site of the enzyme, potentially chelating the nickel ions that are essential for its catalytic activity.
The insights gained from molecular docking studies are instrumental in guiding the synthetic efforts towards the development of more potent and selective inhibitors. By correlating the docking scores and binding poses with the experimentally determined biological activities, researchers can establish robust structure-activity relationships (SAR). This iterative process of computational modeling, chemical synthesis, and biological testing accelerates the drug discovery process.
Table 2: Application of Molecular Docking in Pyrido[2,3-b]pyrazine Research
| Research Area | Target Protein(s) | Purpose of Docking Study | Reference |
|---|---|---|---|
| Antimycobacterial Activity | FtsZ | To understand the binding interactions and guide the design of more potent inhibitors. | nih.gov |
| Anti-inflammatory Activity | TNF-α, TGF-β, KRAS | To predict binding modes and energies with pro-inflammatory proteins. | ikm.org.my |
| Antiviral Activity | SARS-CoV-2 Main Protease (Mpro) | To evaluate the potential antiviral potency of synthesized compounds. | nih.gov |
Future Research Directions and Challenges
Development of More Sustainable Synthetic Routes
The synthesis of 6-Iodopyrido[2,3-b]pyrazine and its precursors is an area ripe for innovation in green chemistry. Traditional synthetic methods for halogenated heterocycles can sometimes involve harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign synthetic pathways. This could involve:
Catalytic C-H Iodination: Investigating direct C-H iodination of the parent pyrido[2,3-b]pyrazine (B189457) scaffold using catalytic systems. This would be a more atom-economical approach compared to multi-step syntheses.
Flow Chemistry: Utilizing microreactor technology for the synthesis of this compound. Flow chemistry often allows for better control over reaction parameters, improved safety, and easier scalability, contributing to a more sustainable process.
Bio-catalysis: Exploring the potential of enzymatic reactions for the synthesis or modification of the pyrido[2,3-b]pyrazine core, which could offer high selectivity under mild conditions.
High-Throughput Synthesis and Screening of Derivatives
The true value of this compound lies in its potential as a building block for creating large and diverse chemical libraries. High-throughput synthesis (HTS) methodologies, coupled with rapid screening techniques, will be instrumental in exploring the chemical space around this scaffold. Future efforts in this area should include:
Parallel Synthesis: Employing parallel synthesis platforms to efficiently generate a wide array of derivatives by reacting this compound with a multitude of coupling partners in a systematic manner.
Diversity-Oriented Synthesis: Designing synthetic routes that can generate structurally diverse and complex molecules from the this compound starting material.
Miniaturization and Automation: Leveraging robotic systems and microplate-based formats to perform a large number of reactions and biological assays in a time- and cost-effective manner.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involved in the derivatization of this compound is crucial for optimizing synthetic protocols. The development and application of advanced spectroscopic techniques for real-time monitoring will be key. This could involve:
In-situ NMR and IR Spectroscopy: Implementing in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to track the formation of intermediates and products in real-time, providing valuable mechanistic insights.
Process Analytical Technology (PAT): Integrating PAT tools into the synthetic workflow to ensure consistent quality and yield of the desired products.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and materials science. By leveraging computational power, researchers can predict the properties of novel compounds and prioritize synthetic efforts. For this compound, this could entail:
Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and material properties of virtual libraries of this compound derivatives.
De Novo Design: Utilizing generative AI models to design novel pyrido[2,3-b]pyrazine-based molecules with desired characteristics from scratch.
Retrosynthesis Prediction: Employing AI-powered retrosynthesis tools to identify the most efficient synthetic routes for novel target molecules based on the this compound scaffold.
Deeper Mechanistic Understanding of Derivatization Reactions
While various cross-coupling reactions are expected to be applicable to this compound, a detailed mechanistic understanding of these transformations is often lacking. Future research should focus on:
Computational Studies: Using density functional theory (DFT) and other computational methods to model reaction pathways and transition states, providing a theoretical framework for understanding reactivity.
Kinetic Studies: Performing detailed kinetic analyses of key derivatization reactions to elucidate the underlying reaction mechanisms.
Expanding the Scope of Material Science Applications
The pyrido[2,3-b]pyrazine core is known to be a component of fluorescent materials and organic electronics. nih.govrsc.org The introduction of an iodine atom provides a handle to tune the electronic and photophysical properties of these materials. Future research in this area could explore:
Organic Light-Emitting Diodes (OLEDs): Synthesizing and evaluating this compound derivatives as emitters or host materials in OLEDs.
Organic Photovoltaics (OPVs): Investigating the potential of these compounds as donor or acceptor materials in organic solar cells.
Chemosensors: Designing and creating novel chemosensors based on the this compound scaffold for the detection of specific analytes.
| Potential Application | Key Properties to Investigate |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, thermal stability, appropriate HOMO/LUMO levels. |
| Organic Photovoltaics (OPVs) | Broad absorption spectra, good charge carrier mobility, suitable energy level alignment. |
| Chemosensors | Selective binding to target analytes, observable changes in spectroscopic properties upon binding. |
Elucidation of Molecular Mechanisms in Biological Research Settings
Pyrido[2,3-b]pyrazine derivatives have shown a range of biological activities, including antibacterial and anticancer properties. nih.gov this compound can serve as a starting point for the development of new therapeutic agents. Key research directions include:
Target Identification: Identifying the specific molecular targets of biologically active derivatives of this compound.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity.
Development of Chemical Probes: Synthesizing tagged derivatives of this compound to be used as chemical probes for studying biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
